molecular formula C6H14N4O4 B13369858 N''-(2,3,4,5-tetrahydroxypentylidene)carbonohydrazonic diamide

N''-(2,3,4,5-tetrahydroxypentylidene)carbonohydrazonic diamide

Cat. No.: B13369858
M. Wt: 206.20 g/mol
InChI Key: VZOXDEQSHCNUSR-OQYWKCLKSA-N
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Description

N’'-(2,3,4,5-tetrahydroxypentylidene)carbonohydrazonic diamide is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a carbonohydrazonic diamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’'-(2,3,4,5-tetrahydroxypentylidene)carbonohydrazonic diamide typically involves the reaction of a suitable aldehyde with carbonohydrazide under controlled conditions. The reaction is usually carried out in an aqueous or alcoholic medium, with the aldehyde being 2,3,4,5-tetrahydroxypentanal. The reaction conditions often include mild heating and the use of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity N’'-(2,3,4,5-tetrahydroxypentylidene)carbonohydrazonic diamide on a large scale .

Chemical Reactions Analysis

Types of Reactions

N’'-(2,3,4,5-tetrahydroxypentylidene)carbonohydrazonic diamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include various derivatives of N’'-(2,3,4,5-tetrahydroxypentylidene)carbonohydrazonic diamide, such as carbonyl compounds, amines, ethers, and esters .

Scientific Research Applications

N’'-(2,3,4,5-tetrahydroxypentylidene)carbonohydrazonic diamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways and interact with specific molecular targets.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N’'-(2,3,4,5-tetrahydroxypentylidene)carbonohydrazonic diamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N’'-(2,3,4,5-tetrahydroxypentylidene)carbonohydrazonic diamide include:

Uniqueness

What sets N’'-(2,3,4,5-tetrahydroxypentylidene)carbonohydrazonic diamide apart from these similar compounds is its specific combination of hydroxyl groups and the carbonohydrazonic diamide moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C6H14N4O4

Molecular Weight

206.20 g/mol

IUPAC Name

2-[(Z)-2,3,4,5-tetrahydroxypentylideneamino]guanidine

InChI

InChI=1S/C6H14N4O4/c7-6(8)10-9-1-3(12)5(14)4(13)2-11/h1,3-5,11-14H,2H2,(H4,7,8,10)/b9-1-

InChI Key

VZOXDEQSHCNUSR-OQYWKCLKSA-N

Isomeric SMILES

C(C(C(C(/C=N\N=C(N)N)O)O)O)O

Canonical SMILES

C(C(C(C(C=NN=C(N)N)O)O)O)O

Origin of Product

United States

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